[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Descripción
Introduction to Hybrid Pyrazole-Naphthalene Derivatives
Historical Development of Pyrazole and Naphthalene Scaffolds in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since the mid-20th century. Early applications focused on anti-inflammatory and analgesic agents, with derivatives like celecoxib demonstrating selective COX-2 inhibition. Structural modifications, such as the introduction of hydrogen bond donor groups (e.g., sulfonamides), have been critical for enhancing target affinity, as seen in pyrazole azabicyclo[3.2.1]octane derivatives that inhibit N-acylethanolamine acid amidase (NAAA) with submicromolar potency.
Naphthalene, a bicyclic aromatic hydrocarbon, gained prominence for its planar structure and ability to intercalate into biological matrices. Natural products like dehydrocacalohastine and musizin, isolated from plant sources, highlighted naphthalene’s role in antimicrobial and anti-inflammatory activities. Synthetic advancements, such as regioselective C−H methylation strategies, enabled efficient access to methylated naphthalene derivatives, bypassing the need for laborious aromatization steps.
The convergence of these scaffolds began in the early 2000s, driven by the need to address polypharmacology in complex diseases. For instance, naphthalene-pyrazole hybrids were designed to simultaneously modulate oxidative stress and inflammation, leveraging the antioxidant properties of pyrazoles and the pharmacokinetic stability of naphthalenes.
Emergence of Combined Pyrazole-Naphthalene Conjugates as Biological Entities
Hybridization of pyrazole and naphthalene moieties has yielded compounds with enhanced bioactivity profiles. A seminal study demonstrated that naphthalene-pyrazole conjugates exhibit dual inhibition of NF-κB and AP-1 signaling pathways, achieving IC50 values below 50 µM in inflammatory models. The structural synergy arises from the naphthalene core’s ability to penetrate lipid membranes, while the pyrazole ring engages in hydrogen bonding with enzymatic active sites.
Recent work on multitarget-directed drugs (MTDDs) has further validated this approach. For example, naphthalene-heterocycle hybrids incorporating pyrazole subunits showed potent antitumor activity against HepG-2 and MCF-7 cell lines, surpassing doxorubicin in efficacy. Key derivatives, such as compound 3c (IC50 = 0.22 µM), highlighted the importance of substituent positioning on both scaffolds for optimizing target engagement.
Table 1: Biological Activities of Representative Pyrazole-Naphthalene Hybrids
| Compound | Target Pathway | IC50 (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Naphthalene-pyrazole 3c | COX-2 inhibition | 0.22 | N/A | |
| Hybrid 11 | NF-κB/AP-1 suppression | <50 | N/A | |
| Derivative 7b | Biofilm inhibition | N/A | 0.23 |
Conceptual Significance in Contemporary Drug Discovery
The hybrid strategy addresses limitations in single-target therapies by enabling simultaneous modulation of multiple disease pathways. For instance, naphthalene-pyrazole hybrids have demonstrated dual antitumor and anti-inflammatory activities, with compound 12b showing COX-2 selectivity exceeding celecoxib. This multitarget capability is particularly relevant for cancers driven by inflammatory mediators, where cross-talk between pathways necessitates combinatorial inhibition.
Furthermore, the naphthalene moiety’s lipophilicity enhances blood-brain barrier penetration, making these hybrids viable candidates for neurodegenerative diseases. Molecular docking studies reveal that the planar naphthalene core facilitates π-π stacking with aromatic residues in enzyme active sites, while the pyrazole’s formyl group forms hydrogen bonds with catalytic lysine or arginine residues.
Research Rationale and Theoretical Framework
The design of [1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate builds on two theoretical pillars:
- Pharmacophore Merging : The naphthalen-2-ylamino group provides a rigid, hydrophobic anchor, while the 4-formylpyrazole subunit introduces electrophilic reactivity for covalent target modification.
- Prodrug Potential : The ester linkage in the propanoate bridge allows for enzymatic hydrolysis in vivo, enabling controlled release of active metabolites.
Current synthesis routes involve tandem reactions of formylchromones with nucleophilic reagents, achieving yields up to 99% for intermediates like naphthyl pyrazolopyridines. Future directions include exploring the compound’s efficacy in in vivo models of chronic inflammation and metastatic cancers, leveraging its structural duality to overcome drug resistance mechanisms.
Propiedades
IUPAC Name |
[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-20(13-26)15(2)25(24-14)11-10-21(27)29-16(3)22(28)23-19-9-8-17-6-4-5-7-18(17)12-19/h4-9,12-13,16H,10-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJIAJDVTMXCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC(C)C(=O)NC2=CC3=CC=CC=C3C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H20N2O3
- Molecular Weight : 348.4 g/mol
- IUPAC Name : Benzyl N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate
The presence of both naphthalene and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer therapy and anti-inflammatory applications.
Biological Activity Overview
Research indicates that compounds containing naphthalene and pyrazole derivatives exhibit a range of biological activities, including:
Case Study 1: Anticancer Activity
A recent study synthesized a series of naphthalene-based compounds and evaluated their cytotoxicity against HepG2 and MCF-7 cells. The most active compounds demonstrated significant inhibition of cell proliferation with IC50 values indicating effective anticancer properties. Notably, compound 5 exhibited an IC50 value of 9.7 µM against MCF-7 cells, showcasing its potential as a lead compound for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 5 | 9.7 | MCF-7 |
| Compound 15 | 8.4 | HepG2 |
Case Study 2: VEGFR Inhibition
Another investigation focused on the VEGFR inhibitory activity of naphthalene derivatives. The study found that certain compounds effectively inhibited VEGFR at concentrations significantly lower than traditional therapies, suggesting a novel approach for targeting angiogenesis in tumors .
The mechanisms underlying the biological activities of [1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] involve:
- Interaction with Cellular Targets : The naphthalene ring enhances binding affinity to various receptors involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly affecting phases critical for cancer cell proliferation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrazole-Substituted Derivatives
Key Observations :
- The 4-formyl group in the target compound distinguishes it from non-formylated pyrazoles (e.g., dihydro-pyrazoles in ), enabling participation in condensation reactions (e.g., Schiff base formation) .
- Ester vs. Amide Linkages : Amide-linked analogs (e.g., ) exhibit greater hydrolytic stability compared to the ester in the target compound, which may limit its bioavailability .
Naphthalene/Amide-Containing Analogs
Key Observations :
- Unlike imidazole-containing analogs (e.g., ), the pyrazole-carboxaldehyde moiety in the target compound offers distinct hydrogen-bonding and electrophilic properties .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
